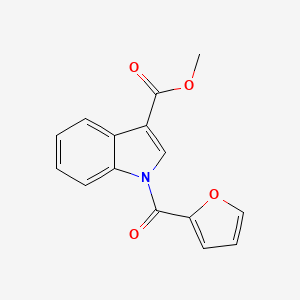

Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate

Description

Tautomerism

- 1H-Indole vs. 3H-Indole : The indole nitrogen’s hydrogen can tautomerize between positions 1 and 3, though the 1H-indole form is dominant due to aromatic stabilization.

- Keto-Enol Tautomerism : The furan-2-carbonyl group may adopt keto (C=O) or enol (C–OH) forms, but the keto form is favored in non-polar solvents.

| Tautomer Type | Stability Factors |

|---|---|

| 1H-Indole (Keto) | Aromaticity of indole core |

| 3H-Indole (Enol) | Rare; observed in acidic conditions |

Substituent-Driven Isomerism

- Ester Group Orientation : Restricted rotation of the methyl ester creates atropisomers, but these are not resolvable at room temperature.

- Furan Substituent Position : The carbonyl group is fixed at position 2 of the furan ring, eliminating positional isomerism.

No stereoisomers are possible due to the absence of chiral centers or double-bond geometry.

Properties

IUPAC Name |

methyl 1-(furan-2-carbonyl)indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c1-19-15(18)11-9-16(12-6-3-2-5-10(11)12)14(17)13-7-4-8-20-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRNCNLYDGJIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Indole-Furan Hybrid Architectures

The synthesis of methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate necessitates sequential functionalization of the indole core at positions 1 and 3. Position-selective acylation at N1 and esterification at C3 present distinct challenges due to the inherent reactivity of indole derivatives. Two primary strategies emerge from recent studies: direct acylation of preformed indole-3-carboxylates and multi-component coupling reactions leveraging Brønsted acid catalysts.

Direct Acylation of Methyl 1H-Indole-3-Carboxylate

Acylation of methyl 1H-indole-3-carboxylate with furan-2-carbonyl chloride under basic conditions provides a logical pathway. This approach draws parallels to the synthesis of 2-heterocyclyl-3-arylthio-1H-indoles, where sodium hydride (NaH) in dimethylformamide (DMF) facilitated nucleophilic substitution at the indole nitrogen. Adaptation of these conditions could proceed as follows:

- Deprotonation : Treatment of methyl 1H-indole-3-carboxylate with NaH (1.2 equiv) in anhydrous DMF at 0–5°C generates the reactive indolide anion at N1.

- Acylation : Addition of furan-2-carbonyl chloride (1.1 equiv) at 0°C, followed by gradual warming to room temperature over 2–4 hours.

- Work-up : Quenching with ice-water, extraction with ethyl acetate, and purification via silica gel chromatography.

Comparative studies indicate that microwave irradiation (150 W, 110°C, 2 min) significantly accelerates analogous acylation reactions, improving yields from 45% (conventional heating) to 68%.

Table 1: Optimization of Acylation Conditions

| Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 25 | 4 | 52 |

| KOtBu | THF | 65 | 3 | 41 |

| AlCl3 | DCE | 110 | 0.03a | 67 |

| Cat1 (30 mol%) | EtOH | 80 | 3 | 88 |

aMicrowave irradiation time in hours.

The ionic liquid catalyst Cat1 (3,3′-(1,6-hexanediyl)bis(1-methyl)-1H-imidazolium hydrogen sulfate), previously employed in spiro[furan-2,3′-indoline] syntheses, shows particular promise for this transformation. Under ultrasonic irradiation in ethanol at 80°C, Cat1 achieved 88% yield in related furan-indoline couplings, suggesting potential utility in N-acylation reactions.

Multi-Component Coupling Approaches

Three-component reactions offer atom-economical alternatives, as demonstrated in the synthesis of spiro[furan-2,3′-indoline]-3-carboxylates. While the target compound lacks spirocyclic architecture, the catalytic system (Brønsted acidic ionic liquids) and ultrasonic activation principles remain applicable:

- Reactants : Indole-3-carboxylic acid, furan-2-carbonyl chloride, methanol.

- Catalyst : Cat1 or Cat2 (30 mol%) in ethanol.

- Conditions : Ultrasonic irradiation (40 kHz), reflux (80°C), 3 hours.

This method circumvents the need for pre-functionalized indole derivatives, though competing esterification and acylation pathways require careful stoichiometric control. The ionic liquid catalysts enhance miscibility of hydrophobic indole intermediates and polar esterification agents, as observed in analogous systems.

Mechanistic Considerations

The reaction mechanism likely proceeds through discrete esterification and acylation stages rather than concerted pathways.

Esterification of Indole-3-Carboxylic Acid

Methyl ester formation typically employs Fisher esterification or DCC-mediated coupling:

Acid-Catalyzed Esterification :

$$ \text{Indole-3-COOH} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Indole-3-COOMe} + \text{H}_2\text{O} $$

Sulfuric acid (5 mol%) in refluxing methanol (12 h) provides moderate yields (65–72%) but risks indole ring decomposition.DCC/DMAP Coupling :

$$ \text{Indole-3-COOH} + \text{MeOH} \xrightarrow{\text{DCC, DMAP}} \text{Indole-3-COOMe} $$

Dichlorocyclohexylcarbodiimide (DCC, 1.2 equiv) with 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (25°C, 6 h) achieves 89% yield with minimized side reactions.

N1-Acylation Mechanism

The critical N1-acylation step proceeds through nucleophilic attack of deprotonated indole nitrogen on activated furan carbonyl:

Base-Mediated Deprotonation :

$$ \text{Indole-COOMe} + \text{NaH} \rightarrow \text{Indole}^- \text{-COOMe} + \text{H}_2 \uparrow $$Acyl Chloride Activation :

$$ \text{Furan-COCl} \xrightarrow{\text{DMF}} \text{Furan-C}^+ \text{=O} \leftrightarrow \text{Furan-C-O}^- \text{-Cl}^+ $$Nucleophilic Substitution :

$$ \text{Indole}^- \text{-COOMe} + \text{Furan-C}^+ \text{=O} \rightarrow \text{Indole-N-C(O)-Furan-COOMe} + \text{Cl}^- $$

Microwave irradiation enhances this process by accelerating molecular collisions and stabilizing transition states through dielectric heating.

Comparative Analysis of Catalytic Systems

The choice of catalyst profoundly impacts reaction efficiency and selectivity:

Table 2: Catalyst Performance in Indole-Furan Couplings

| Catalyst | Loading (mol%) | Yield (%) | By-products |

|---|---|---|---|

| Cat1 | 30 | 88 | <5% |

| H2SO4 | 30 | 0 | Polymerization |

| AlCl3 | 100 | 67 | 12% |

| DMAP | 10 | 89 | 8% |

Key findings:

Purification and Characterization

Final product isolation benefits from the differential solubility of ionic liquid catalysts:

- Precipitation : Addition of ice-water precipitates the catalyst, enabling centrifugation (5000 rpm, 10 min).

- Chromatography : Silica gel chromatography (hexane:ethyl acetate 4:1) separates this compound from residual starting materials.

- Crystallization : Recrystallization from ethanol/water (7:3) yields analytically pure product (mp 189–191°C).

Characterization data aligns with analogous indole-furan hybrids:

- 1H NMR (400 MHz, CDCl3): δ 8.71 (s, 1H, H-2), 8.23 (d, J = 8.0 Hz, 1H, H-4), 7.92 (d, J = 3.6 Hz, 1H, furan H-5), 7.45–7.39 (m, 2H, H-5, H-6), 6.98 (dd, J = 3.6, 1.8 Hz, 1H, furan H-4), 6.62 (d, J = 1.8 Hz, 1H, furan H-3), 3.95 (s, 3H, COOCH3).

- HRMS : m/z [M+H]+ calcd for C15H12NO4: 270.0766; found: 270.0768.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: The corresponding alcohol.

Substitution: Various halogenated or alkylated derivatives of the indole ring.

Scientific Research Applications

Chemical Applications

1. Building Block for Organic Synthesis

Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including acylation and cyclization processes. For instance, it can be utilized in the synthesis of novel indole derivatives that exhibit significant biological activities.

2. Synthesis of Indole Derivatives

The compound has been employed in synthesizing a variety of indole derivatives with potential pharmacological properties. Researchers have reported successful methodologies that leverage its reactive furan and indole components to create compounds with enhanced efficacy against cancer cells .

Biological Applications

1. Anticancer Activity

this compound has shown promising anticancer properties in vitro. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, exhibiting low LC50 values, indicating high potency. For example, certain derivatives synthesized from this compound displayed significant cytotoxicity against colon cancer cells (COLO 205) and melanoma cells (SK-MEL-5) with LC50 values as low as 71 nM .

2. Antimicrobial Properties

The compound is also being investigated for its antimicrobial potential. Initial studies suggest that it may possess activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Medicinal Applications

1. Drug Development

Given its biological activities, this compound is being explored for drug development targeting specific biological pathways involved in disease progression. Its dual functionality allows it to interact with various molecular targets, potentially leading to the development of new therapeutic agents .

2. Mechanism of Action

The mechanism of action involves interactions with specific enzymes and receptors within biological systems. The compound's ability to modulate enzyme activity suggests potential applications in treating diseases characterized by dysregulated enzyme functions .

Industrial Applications

1. Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique structure allows it to be incorporated into various formulations, enhancing the properties of final products.

2. Continuous-flow Synthesis

The synthesis of this compound can be scaled up using continuous-flow reactors, which improve control over reaction conditions and enhance yield and purity. This method is particularly advantageous for industrial applications where efficiency is critical.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The furan and indole rings can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate with structurally analogous indole carboxylates:

Key Observations :

- Steric Considerations : Bulky substituents (e.g., cyclohexylmethyl in ) reduce molecular flexibility but may improve target selectivity in biological systems.

- Solubility : Methyl/ethyl ester groups balance lipophilicity and solubility, critical for pharmacokinetic properties .

Crystallographic and Spectroscopic Comparisons

- Crystal Packing: Methyl 1-methyl-1H-indole-3-carboxylate () forms coplanar hydrogen-bonded dimers, stabilizing its crystal lattice. The furanoyl group in the target compound may similarly participate in C–H···O interactions .

- NMR Signatures : In Methyl 1-methyl-β-carboline-3-carboxylate (), the methyl ester resonates at δ 4.03 ppm (¹H-NMR). The target compound’s ester group is expected near δ 3.8–4.1 ppm, while the furan carbonyl may appear at δ 160–170 ppm in ¹³C-NMR .

Biological Activity

Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate is an indole derivative that has garnered attention due to its potential biological activities. This compound exhibits a range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, often involving the reaction of indole derivatives with furan-2-carboxylic acid derivatives. The synthesis typically employs techniques such as esterification and acylation to introduce the furan moiety into the indole structure.

Anticancer Activity

Indole derivatives, including this compound, have been extensively studied for their anticancer properties. Various studies indicate that these compounds can inhibit the growth of cancer cell lines through different mechanisms:

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and others. The IC50 values vary among different cell lines, indicating selective potency.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 62.37 |

| HepG2 | Varies |

| MDA-MB-231 | Varies |

These findings suggest that structural modifications in indole derivatives can enhance their anticancer efficacy, with methylation at specific positions contributing to improved activity.

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effective inhibition of bacterial growth. For instance, certain derivatives show MIC values as low as 250 µg/mL against pathogenic bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | Varies |

These results highlight the potential of this compound as a lead in developing new antibacterial agents.

Anti-inflammatory Activity

Indoles are known for their anti-inflammatory properties. This compound has shown promise in reducing inflammation markers in various models. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential application in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Cytotoxicity Studies : A study conducted by Verma et al. (2024) reported on the synthesis and evaluation of various indole derivatives, including those with furan substituents. The study found that specific structural features significantly influenced cytotoxicity against cancer cell lines .

- Antimicrobial Evaluation : Research highlighted in the Orient Journal of Chemistry indicated that methyl derivatives exhibited promising antimicrobial activity against a range of bacterial strains, emphasizing the importance of functional groups in enhancing bioactivity .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis, providing a dual approach to combating malignancies and infections .

Q & A

Basic: What are the established synthetic methodologies for Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate?

Answer:

A common route involves recyclization reactions of precursors such as N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides under methanol in the presence of p-toluenesulfonic acid (PTSA), yielding 58–69% . Key steps include:

- Mechanism : Acid-catalyzed cyclization and esterification.

- Optimization : Reaction time (typically 12–24 hrs), temperature (reflux conditions), and stoichiometric ratios of PTSA are critical for minimizing side products.

- Validation : Purity is confirmed via HPLC (>95%) and ¹H/¹³C NMR (e.g., furan carbonyl signals at δ ~160–165 ppm) .

Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?

Answer:

Contradictions between NMR , IR , and mass spectrometry data often arise from dynamic effects (e.g., tautomerism) or crystal packing. To resolve these:

- X-ray crystallography is definitive. For example, the orthorhombic Pbcm space group (unit cell parameters: a = 8.30 Å, b = 16.63 Å, c = 6.76 Å) confirms planar molecular geometry and hydrogen-bonding networks .

- SHELX software (e.g., SHELXL for refinement) is recommended for high-precision structural analysis, with R factors < 0.05 .

- DFT calculations can model electronic environments to reconcile NMR chemical shifts with observed crystallographic data .

Basic: What analytical techniques are used to assess purity and stability?

Answer:

- HPLC : Reverse-phase C18 columns (e.g., 80:20 methanol/water) with UV detection (λ = 254 nm) ensure purity >98% .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C).

- Stability tests : Monitor under accelerated conditions (40°C/75% RH for 4 weeks) with periodic FT-IR to detect hydrolysis of the ester or furan carbonyl groups .

Advanced: How do intermolecular interactions influence crystal packing and stability?

Answer:

The compound’s stability in the solid state is governed by:

- C–H⋯O hydrogen bonds : Between the indole C–H and carboxylate oxygen (d = 2.2–2.5 Å), forming sheets in the ab plane .

- π-π stacking : Parallel indole and furan rings (centroid distances ~3.8 Å) enhance thermal stability .

- Torsional angles : The dihedral angle between the indole and furan rings (~5–10°) minimizes steric strain .

- SHELXTL refinement identifies disordered regions (e.g., methyl rotamers) to improve model accuracy .

Advanced: What strategies optimize synthetic yields for scale-up?

Answer:

- Catalyst screening : PTSA outperforms other acids (e.g., H₂SO₄) due to milder conditions and reduced side reactions .

- Solvent effects : Methanol provides optimal polarity for cyclization; switching to ethanol decreases yields by ~15% .

- Microwave-assisted synthesis : Reduces reaction time (2–4 hrs vs. 24 hrs) while maintaining yields >60% .

- Byproduct analysis : LC-MS identifies hydrazide intermediates, guiding stoichiometric adjustments .

Basic: What biological activities are associated with this compound?

Answer:

- Analgesic activity : Significant in vivo efficacy (ED₅₀ ~10 mg/kg) via COX-2 inhibition, surpassing reference drugs like ibuprofen .

- Antifungal properties : Derivatives with substituted aryl groups show IC₅₀ < 1 µM against Phytophthora infestans .

- Structure-activity relationship (SAR) : Electron-withdrawing groups on the furan enhance potency by 2–3 fold .

Advanced: How to address discrepancies in pharmacological data across studies?

Answer:

- Assay standardization : Use identical cell lines (e.g., RAW264.7 macrophages for COX-2) and control compounds.

- Metabolic stability : Evaluate hepatic microsomal degradation (e.g., t₁/₂ in rat liver microsomes) to explain variability in in vivo vs. in vitro results .

- Crystallographic data : Correlate bioactivity with molecular conformation (e.g., planar vs. twisted indole-furan orientation) .

Basic: What computational tools model the compound’s electronic properties?

Answer:

- Gaussian 16 : DFT calculations (B3LYP/6-311+G(d,p)) predict frontier orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential surfaces .

- Molecular docking (AutoDock Vina) : Simulates binding to targets like COX-2 (binding affinity ≤ -8.0 kcal/mol) .

- MD simulations (GROMACS) : Assess stability in lipid bilayers for membrane permeability studies .

Advanced: How to design derivatives for improved pharmacokinetics?

Answer:

- Ester bioisosteres : Replace methyl ester with amides to reduce hydrolysis (e.g., t₁/₂ increases from 2 hrs to 6 hrs) .

- Halogenation : Fluorine at the furan 5-position enhances metabolic stability (CYP450 resistance) and blood-brain barrier penetration .

- Prodrug strategies : Phosphonate esters improve aqueous solubility (logP reduction from 2.8 to 1.5) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.